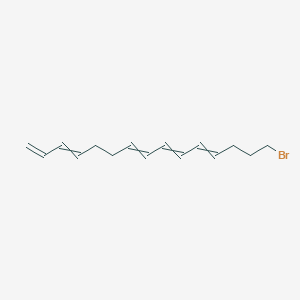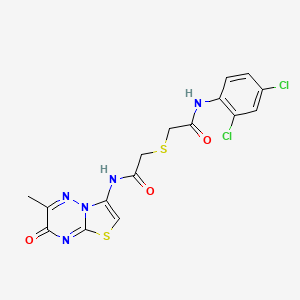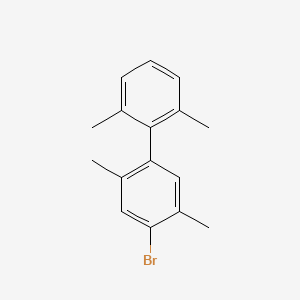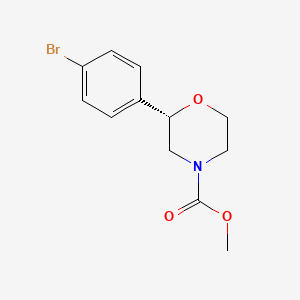
15-Bromopentadeca-1,3,7,9,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Bromopentadeca-1,3,7,9,11-pentaene is a brominated polyene compound characterized by its unique structure, which includes five conjugated double bonds and a bromine atom attached to the 15th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Bromopentadeca-1,3,7,9,11-pentaene can be synthesized through several methods, including:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired polyene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a precursor compound.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form the polyene.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
15-Bromopentadeca-1,3,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted polyenes depending on the nucleophile used.
Scientific Research Applications
15-Bromopentadeca-1,3,7,9,11-pentaene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 15-Bromopentadeca-1,3,7,9,11-pentaene involves its interaction with molecular targets through its conjugated double bonds and bromine atom. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
15-Bromopentadeca-1,3,7,9,11-pentaene can be compared with other similar polyene compounds, such as:
Undeca-1,3,5,7,9-pentaene: Similar structure but lacks the bromine atom.
Trideca-1,3,5,7,9,11-hexaene: Contains an additional double bond compared to this compound.
Octa-1,3,5,7-tetraene: Fewer double bonds and no bromine atom.
Properties
CAS No. |
920019-09-6 |
|---|---|
Molecular Formula |
C15H21Br |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
15-bromopentadeca-1,3,7,9,11-pentaene |
InChI |
InChI=1S/C15H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12H,1,5-6,13-15H2 |
InChI Key |
RZBAQCKMBTUYNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCC=CC=CC=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)

![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)

![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)

